

Ethyl 2,4,5-trifluorobenzoylacetate chemical structure and properties

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Compound of Interest

Compound Name: Ethyl 2,4,5-trifluorobenzoylacetate

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An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β -ketoester of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical structure, properties, a probable synthesis method, and its notable applications, with a focus on its role as a key building block for fluoroquinolone antibiotics.

Chemical Structure and Identification

Ethyl 2,4,5-trifluorobenzoylacetate is characterized by a central β -ketoester functionality attached to a 2,4,5-trifluorophenyl group.

Identifier	Value
IUPAC Name	ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[1]
CAS Number	98349-24-7[1]
Molecular Formula	C ₁₁ H ₉ F ₃ O ₃ [1]
Molecular Weight	246.18 g/mol [2]
Canonical SMILES	CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F[1]
InChI Key	OTCJYVJORKMTHX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically an off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Melting Point	66-68 °C	[2]
Boiling Point	92 °C at 0.08 Torr	[2]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.26 ± 0.50	[2]
Solubility	Soluble in Toluene	[2]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2,4,5-trifluorobenzoylacetate** is not readily available in the surveyed literature, a probable and widely practiced method for the synthesis of β-ketoesters is the Claisen condensation. This

reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base.

A likely synthetic route for **Ethyl 2,4,5-trifluorobenzoylacetate** involves the Claisen condensation of ethyl acetate with an appropriate 2,4,5-trifluorobenzoyl derivative, such as ethyl 2,4,5-trifluorobenzoate or 2,4,5-trifluorobenzoyl chloride. A plausible experimental protocol based on the synthesis of a structurally similar compound, ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, is outlined below.^[3]

Probable Experimental Protocol: Claisen Condensation

Reactants:

- Ethyl 2,4,5-trifluorobenzoate
- Ethyl acetate
- Sodium ethoxide (or another strong base like sodium hydride)
- Anhydrous ethanol (as solvent)
- Dilute acid (for workup, e.g., hydrochloric acid or sulfuric acid)

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Ethyl acetate is added to the basic solution, and the mixture is stirred to form the enolate of ethyl acetate.
- Ethyl 2,4,5-trifluorobenzoate is then added dropwise to the reaction mixture at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

- The reaction is then quenched by pouring it into a mixture of ice and a dilute acid to neutralize the base and protonate the resulting β -ketoester enolate.
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure **Ethyl 2,4,5-trifluorobenzoylacetate**.

Spectral Data (Predicted)

As experimental spectral data for **Ethyl 2,4,5-trifluorobenzoylacetate** is not widely available, this section provides predicted spectral characteristics based on its structure. These predictions are valuable for the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)

- Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H) corresponding to the methyl protons, and a quartet at around 4.1-4.3 ppm (2H) for the methylene protons.
- Methylene group (-COCH₂CO-): A singlet at approximately 3.5-4.0 ppm (2H). The chemical shift of this peak can be variable due to keto-enol tautomerism.
- Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating to 1H. These would likely appear as complex multiplets due to fluorine-hydrogen coupling.

¹³C NMR Spectroscopy (Predicted)

- Ethyl group (-CH₂CH₃): A signal around 14 ppm for the methyl carbon and a signal around 61 ppm for the methylene carbon.
- Methylene group (-COCH₂CO-): A signal around 45-50 ppm.

- Keto and Ester Carbonyls: Two signals in the downfield region, typically between 165-200 ppm.
- Aromatic carbons: Multiple signals in the aromatic region (around 105-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).

Infrared (IR) Spectroscopy (Predicted)

- C=O stretching (ester): A strong absorption band around 1735-1750 cm^{-1} .
- C=O stretching (ketone): A strong absorption band around 1680-1715 cm^{-1} .
- C-F stretching: Strong absorption bands in the region of 1000-1400 cm^{-1} .
- Aromatic C=C stretching: Bands of variable intensity in the 1450-1600 cm^{-1} region.
- C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm^{-1} region.

Mass Spectrometry (Predicted)

- Molecular Ion (M^+): A peak at $m/z = 246$.
- Major Fragmentation Patterns: Loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) to give a fragment at $m/z = 201$. Loss of the ethyl group ($-\text{C}_2\text{H}_5$) to give a fragment at $m/z = 217$. A prominent peak corresponding to the 2,4,5-trifluorobenzoyl cation at $m/z = 159$.

Applications in Drug Development

Ethyl 2,4,5-trifluorobenzoylacetate is a crucial intermediate in the synthesis of several important pharmaceutical compounds, most notably fluoroquinolone antibiotics.

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a key starting material for the construction of the quinolone core. One prominent example is its use in the synthesis of Sitaflaxacin, a broad-spectrum fluoroquinolone antibiotic.

The general synthetic strategy involves the reaction of **Ethyl 2,4,5-trifluorobenzoylacetate** with a trialkyl orthoformate (e.g., triethyl orthoformate) to form an enol ether. This intermediate is then reacted with a primary amine, which displaces the alkoxy group. Subsequent intramolecular cyclization under basic conditions leads to the formation of the core quinolone ring system.[3]



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References

- 1. Ethyl 2,4,5-trifluorobenzoylacetate Online | Ethyl 2,4,5-trifluorobenzoylacetate Manufacturer and Suppliers [scimplify.com]
- 2. Ethyl 2,4,5-trifluorobenzoylacetate Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. asianpubs.org [asianpubs.org]
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